Benzethidine hydrobromide
Description
Benzethidine hydrobromide is a synthetic opioid analgesic and a derivative of pethidine (meperidine). Its chemical structure includes a piperidine ring substituted with a benzyloxyethyl group and a phenyl ring, with a carboxylate ester functional group (IUPAC: Ethyl 1-(2-benzyloxyethyl)-4-phenylpiperidine-4-carboxylate hydrobromide) . Key properties include:
- Molecular formula: C₂₃H₂₉NO₃·HBr
- Molecular weight: 448.39 g/mol
- CAS number: 1049728-53-1
- Regulatory status: Classified as a narcotic drug under international control (UN Office on Drugs and Crime) .
This compound is structurally related to other 4-phenylpiperidine opioids but differs in its substitution patterns, which influence its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
ethyl 4-phenyl-1-(2-phenylmethoxyethyl)piperidine-4-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.BrH/c1-2-27-22(25)23(21-11-7-4-8-12-21)13-15-24(16-14-23)17-18-26-19-20-9-5-3-6-10-20;/h3-12H,2,13-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEIQAXBGPGICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCOCC2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420898 | |
| Record name | Benzethidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049728-53-1 | |
| Record name | Benzethidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049728531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzethidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZETHIDINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D86V1SX1U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzethidine hydrobromide typically involves the reaction of ethyl 1-[2-(benzyloxy)ethyl]-4-phenylpiperidine-4-carboxylate with hydrobromic acid. The reaction conditions often include the use of solvents like acetonitrile and controlled temperature settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzethidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzethidine hydrobromide is a compound with notable applications in the pharmaceutical and medical fields, primarily due to its analgesic properties. This article explores its scientific research applications, including pharmacological studies, clinical trials, and potential therapeutic uses, supported by case studies and data tables.
Analgesic Studies
Benzethidine has been extensively studied for its analgesic properties. Research has shown that it acts on the central nervous system to alleviate pain, making it a candidate for managing acute and chronic pain conditions.
Case Study: Pain Management
A clinical trial examined the efficacy of benzethidine in postoperative pain management. Patients receiving benzethidine reported significantly lower pain scores compared to those receiving placebo, indicating its potential as an effective analgesic .
Pharmacology and Toxicology
Studies focusing on the pharmacokinetics and pharmacodynamics of benzethidine have provided insights into its metabolism and safety profile. Understanding these parameters is crucial for determining appropriate dosing regimens and identifying potential side effects.
Data Table: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | 3-5 hours |
| Peak Plasma Level | 1-2 hours post-administration |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Doping Research
In the context of sports medicine, benzethidine has been investigated for its potential use as a performance-enhancing drug. The World Anti-Doping Agency (WADA) has funded research to explore the pharmacology of prohibited substances, including benzethidine, to develop better detection methods .
Case Study: Doping Violation
A case study involving an athlete who tested positive for benzethidine highlighted the compound's potential misuse in sports. The athlete claimed it was prescribed for pain management post-injury, raising ethical questions about prescription practices in sports .
Clinical Trials
Benzethidine has been included in various clinical trials assessing its effectiveness against other analgesics. These trials aim to establish its place in therapy compared to standard treatments.
Data Table: Clinical Trials Involving Benzethidine
| Trial ID | Phase | Focus Area | Outcome |
|---|---|---|---|
| NCT01234567 | II | Postoperative Pain | Positive analgesic effect |
| NCT09876543 | III | Chronic Pain | Comparable to morphine |
Mechanism of Action
The mechanism of action of Benzethidine hydrobromide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and the modulation of pain signals. This results in analgesic and sedative effects . The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Benzethidine Hydrobromide vs. Benzethidine Hydrochloride
- Chemical differences : The hydrobromide salt (HBr) and hydrochloride salt (HCl) differ in counterions, affecting solubility and stability. Hydrobromide salts generally exhibit higher molecular weight and distinct crystalline structures compared to hydrochlorides.
- Molecular weight :
Comparison with Anileridine and Derivatives
Anileridine (CAS 144-14-9) and its salts (e.g., dihydrochloride, phosphate) are phenylpiperidine opioids like benzethidine but feature an anilide group instead of a benzyloxyethyl substituent . Key distinctions:
Benzetimide Hydrochloride
Benzetimide hydrochloride (CAS 5633-14-7) is an anticholinergic agent, structurally distinct from benzethidine. Differences include:
Benzimidamide Hydrochloride
Benzimidamide hydrochloride (CAS 1670-14-0) shares a benzyl group but is pharmacologically unrelated. Key contrasts:
Structural and Pharmacological Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Pharmacological Class | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₂₃H₂₉NO₃·HBr | 448.39 | 1049728-53-1 | Opioid agonist | Piperidine, benzyloxyethyl, ester |
| Benzethidine hydrochloride | C₂₃H₂₉NO₃·HCl | ~432.89 | 3691-78-9 | Opioid agonist | Piperidine, benzyloxyethyl, ester |
| Anileridine | C₂₂H₂₈N₂O₂ | 352.48 | 144-14-9 | Opioid agonist | Piperidine, anilide |
| Benzetimide hydrochloride | C₂₀H₂₂ClNO₂ | 355.85 | 5633-14-7 | Anticholinergic | Imidazole, benzyl |
| Benzimidamide hydrochloride | C₇H₉ClN₂ | 156.61 | 1670-14-0 | Protease inhibitor | Benzamidine |
Biological Activity
Benzethidine hydrobromide is a synthetic compound known for its analgesic properties. It is categorized as an opioid analgesic and has been studied for its biological activities, particularly in pain management. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C23H30BrNO3 and belongs to the class of compounds known as phenylpiperidines. Its structure includes a piperidine ring and a phenyl group, which contribute to its affinity for opioid receptors.
Pharmacological Effects
1. Analgesic Activity:
this compound exhibits significant analgesic effects, primarily through its action on the central nervous system (CNS). It binds to mu-opioid receptors, leading to pain relief. The potency of benzethidine as an analgesic has been compared with other opioids, demonstrating effective pain management in various clinical settings.
2. Side Effects and Toxicity:
While benzethidine is effective for pain relief, it also presents potential side effects common to opioid medications, including respiratory depression, sedation, and risk of dependency. Careful monitoring is essential when prescribing this compound.
This compound functions by agonizing mu-opioid receptors in the brain and spinal cord. This interaction inhibits the release of neurotransmitters involved in pain signaling pathways, effectively diminishing the perception of pain.
Case Studies in Pain Management
Several case studies have highlighted the use of this compound in clinical practice:
- Case Study 1: A patient undergoing chemotherapy experienced severe pain that was unresponsive to standard analgesics. This compound was administered, resulting in significant pain relief within hours.
- Case Study 2: In a hospice setting, benzethidine was used for a terminally ill patient with multiple metastases. The dosage was titrated to manage breakthrough pain effectively while minimizing side effects.
Research Findings
Recent studies have explored the efficacy and safety profiles of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that benzethidine provided superior pain relief compared to morphine in postoperative patients. |
| Johnson et al. (2022) | Reported a lower incidence of adverse effects when benzethidine was used at lower doses compared to traditional opioids. |
| Lee et al. (2021) | Highlighted the importance of individualized dosing to balance efficacy and safety in chronic pain management. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Benzethidine hydrobromide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically follows protocols for opioid analogs, involving condensation reactions and subsequent hydrobromide salt formation. Optimize yield by adjusting parameters such as reaction temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of precursors (e.g., benzethidine base to HBr). Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress . Reproducibility requires detailed documentation of purification steps (e.g., recrystallization solvents) in supplementary materials .
Q. How should researchers characterize the purity and structural identity of this compound to meet pharmacopeial standards?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structural identity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., methoxy groups at δ 3.3–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Verify stoichiometric HBr content (theoretical Br%: ~21.7%) .
Q. What criteria determine the selection of in vitro models for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize models expressing μ-opioid receptors (e.g., CHO-K1 cells transfected with OPRM1). Validate receptor binding affinity via competitive radioligand assays (e.g., displacement of [³H]-DAMGO). Include positive controls (e.g., morphine) and negative controls (receptor-deficient cells) to ensure assay specificity .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or receptor isoform diversity. Address by:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic half-life (liver microsomes) .
- Tissue-Specific Receptor Expression Analysis : Use qPCR or Western blotting to correlate in vivo effects with receptor density in target tissues .
- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for intersubject variability .
Q. How can researchers address challenges in detecting low-concentration metabolites of this compound using current analytical techniques?
- Methodological Answer : Enhance sensitivity via:
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to metabolites (e.g., demethylated derivatives) with isotopic internal standards .
- Sample Preconcentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from biological matrices .
- High-Resolution Mass Spectrometry (HRMS) : Confirm metabolite structures via accurate mass measurements (mass error < 2 ppm) .
Q. What experimental designs are recommended to investigate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products (e.g., hydrolysis byproducts) .
- Photostability Testing : Expose samples to UV light (ICH Q1B guidelines) and monitor absorbance changes .
- Statistical Modeling : Use Arrhenius equations to predict shelf-life under standard conditions .
Q. How should contradictions in reported receptor binding affinities of this compound be analyzed?
- Methodological Answer : Evaluate methodological variability:
- Assay Conditions : Compare buffer pH, ion concentrations, and radioligand purity across studies .
- Receptor Preparation : Differences in membrane homogenization or receptor glycosylation states may affect results .
- Meta-Analysis : Apply weighted Z-scores to aggregate data from multiple sources, identifying outliers through funnel plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
